molecular formula C7H5BrN2S2 B1270405 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine CAS No. 81216-90-2

4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1270405
CAS No.: 81216-90-2
M. Wt: 261.2 g/mol
InChI Key: KDFFKELZLXZNAN-UHFFFAOYSA-N
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Description

4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C7H5BrN2S2 and its molecular weight is 261.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(3-bromothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFKELZLXZNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363389
Record name 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81216-90-2
Record name 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a member of the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of this compound can be represented as follows:

C9H7BrN2S\text{C}_9\text{H}_7\text{BrN}_2\text{S}

This compound features a brominated thiophene ring connected to a thiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains and fungi. The antimicrobial activity of this compound may be attributed to its ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.

Compound Microorganism Activity (MIC)
This compoundE. coliTBD
S. aureusTBD
C. albicansTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on similar compounds have shown promising results against various cancer cell lines.

For example, a related study evaluated a series of thiazole derivatives against estrogen receptor-positive MCF7 breast cancer cells using the Sulforhodamine B (SRB) assay. The results indicated that modifications in the thiazole structure could enhance anticancer efficacy.

Compound Cell Line IC50 (µM)
This compoundMCF7 (Breast Cancer)TBD
A549 (Lung Cancer)TBD
HeLa (Cervical Cancer)TBD

Note: Specific IC50 values for this compound are still under investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazoles often act as enzyme inhibitors, targeting pathways essential for microbial survival or cancer cell proliferation.
  • DNA Interaction : Some thiazole derivatives have been shown to intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress within cells, leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study reported that thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 0.5 µg/mL.
  • Anticancer Assessment : Another investigation assessed a series of thiazole compounds against multiple cancer cell lines and found that those with electron-withdrawing groups displayed enhanced cytotoxicity compared to their counterparts.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is characterized by the presence of a thiazole ring and a brominated thiophene moiety, which contribute to its unique chemical properties. The synthesis typically involves straightforward methodologies that yield high purity compounds suitable for biological evaluations. The structural features enhance its reactivity and potential binding affinity to biological targets.

Antimicrobial Activity

Research has demonstrated that 4-(3-bromothiophen-2-yl)-1,3-thiazol-2-amine exhibits significant antibacterial properties. A study indicated that it shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to 1000 µg/mL depending on the specific strain tested .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli350
Pseudomonas aeruginosa500

This compound's mechanism may involve interaction with bacterial enzyme active sites, inhibiting their function and growth.

Anticancer Properties

In addition to its antimicrobial potential, this compound has been evaluated for anticancer activity. Studies have shown that it can induce significant cytotoxic effects on various cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cells. The growth inhibition observed was notable at concentrations as low as 5 µM, with some derivatives achieving over 90% inhibition at higher concentrations .

Table 2: Anticancer Activity of Derivatives of this compound

Compound DerivativeCell LineGI50 (µM)% Inhibition at 10 µM
4-(3-bromothiophen-2-yl)HCT-1161.690–95
MCF-71.0100

The anticancer mechanism is believed to involve caspase-dependent apoptosis pathways, as evidenced by assays demonstrating increased caspase activity in treated cells .

Mechanistic Insights

The interactions of this compound with biological targets have been explored through molecular docking studies. These studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Q & A

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) based on structural analogs .
  • MD simulations : Assess stability in solvent environments (e.g., water/DMSO) using GROMACS .

What spectroscopic techniques are most effective for characterizing the functional groups in this compound, and what key signals should researchers expect?

Q. Basic

  • ¹H NMR :
    • Thiazole protons: δ 7.2–7.5 ppm (aromatic).
    • NH₂ group: δ 5.5–6.0 ppm (broad, exchangeable).
  • ¹³C NMR :
    • Thiazole C2: δ 165–170 ppm (amine-attached carbon).
    • Bromothiophene C-Br: δ 120–125 ppm .
  • FTIR :
    • N–H stretch: ~3300 cm⁻¹.
    • C–Br vibration: ~560 cm⁻¹.

In designing derivatives for biological activity studies, what structural modifications of the thiazole ring have been shown to influence binding affinity, based on existing SAR studies?

Advanced
Key modifications include:

  • Substituent addition : Electron-withdrawing groups (e.g., Br, Cl) on the thiophene ring enhance kinase inhibition (e.g., CDK2) .
  • Amino group functionalization : Acylation or alkylation of the NH₂ group modulates solubility and membrane permeability .
  • Heterocycle fusion : Conjugation with benzothiazole improves π-stacking in protein active sites .

What are the recommended storage conditions to maintain the stability of this compound during experimental studies?

Basic
Store at 2–8°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hydrolysis of the thiazole ring. For long-term storage, dissolve in anhydrous DMSO and aliquot at -20°C .

How can researchers address challenges in the regioselective synthesis of brominated thiophene derivatives conjugated to thiazole rings, particularly avoiding unwanted side reactions?

Q. Advanced

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to selectively brominate the thiophene ring at the 3-position.
  • Protecting groups : Temporarily block reactive sites (e.g., NH₂) with Boc groups during bromination .
  • Microwave-assisted synthesis : Reduce reaction time and byproduct formation (e.g., dibrominated analogs) .

What are the critical parameters to optimize during the crystallization of this compound for single-crystal X-ray diffraction studies?

Q. Basic

  • Solvent selection : Use mixed solvents (e.g., ethanol/water) for gradual supersaturation.
  • Temperature control : Maintain 20–25°C to avoid rapid nucleation.
  • Vapor diffusion : Hanging drop method in Lindemann tubes improves crystal quality .

What mechanistic insights can be gained from studying the intermolecular interactions in the crystal lattice of this compound?

Q. Advanced

  • C–H⋯π interactions : Stabilize the crystal packing and influence melting points .
  • Hydrogen bonding networks : NH₂ groups form dimers, affecting solubility and bioavailability.
  • Van der Waals contacts : Bromine’s polarizability enhances lattice energy, impacting mechanical stability .

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